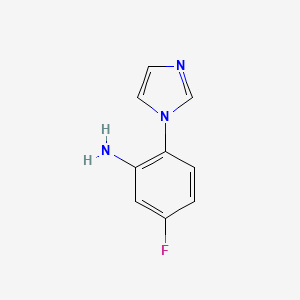

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCOECASPLFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379060 | |

| Record name | 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251649-52-2 | |

| Record name | 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 5-Fluoro-2-(1H-imidazol-1-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fluorinated imidazole-containing compounds. While specific biological data for this exact molecule is limited in publicly available literature, this guide extrapolates potential areas of interest based on the activities of structurally related compounds.

Chemical Structure and Properties

This compound is a heterocyclic aromatic amine. The structure consists of an aniline ring substituted with a fluorine atom at the 5-position and an imidazole ring linked via a nitrogen atom at the 2-position.

Chemical Structure:

Table 1: Chemical Identifiers and Basic Properties

| Identifier/Property | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | 1-(2-Amino-4-fluorophenyl)-1H-imidazole, 5-fluoro-2-(1H-imidazol-1-yl)phenylamine |

| CAS Number | 251649-52-2[1][2] |

| Molecular Formula | C₉H₈FN₃[1][2][3] |

| Molecular Weight | 177.18 g/mol [3] |

| Physical Form | Solid |

Table 2: Physicochemical Properties

| Property | Value |

| Boiling Point | 126-128 °C |

| Melting Point | Not reported |

| Solubility | Not reported |

| pKa | Not reported |

| Density | Not reported |

Synthesis

The primary synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-(4-fluoro-2-nitrophenyl)imidazole.[3][4]

Start [label="1-(4-fluoro-2-nitrophenyl)imidazole", fillcolor="#FBBC05"]; Reduction [label="Reduction of Nitro Group\n(e.g., SnCl2/HCl or H2/Pd-C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reduction; Reduction -> Product; Product -> Purification; Purification -> FinalProduct; }

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 1-(4-fluoro-2-nitrophenyl)imidazole using Tin(II) Chloride

This protocol is a representative method for the reduction of an aromatic nitro group to an amine using tin(II) chloride.[5][6]

Materials:

-

1-(4-fluoro-2-nitrophenyl)imidazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-(4-fluoro-2-nitrophenyl)imidazole in ethanol.

-

Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.

-

Heat the reaction mixture at reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not widely available. Below are the expected characteristic signals based on the analysis of its structural components.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | Aromatic protons on the aniline and imidazole rings. The aniline protons will show splitting patterns influenced by the fluorine and imidazole substituents. The imidazole protons will appear as distinct singlets or doublets. The -NH₂ protons will appear as a broad singlet. |

| ¹³C NMR | Carbon signals for the aniline and imidazole rings. The carbon attached to the fluorine atom will show a characteristic C-F coupling. |

| FTIR (cm⁻¹) | N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (around 1400-1600 cm⁻¹), and C-F stretching (around 1000-1300 cm⁻¹). |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at approximately 177.07. |

Potential Biological Activity and Applications in Drug Development

While there is a lack of specific biological data for this compound, the imidazole and fluorinated aniline moieties are present in numerous biologically active compounds. This suggests that this molecule could be a valuable scaffold for drug discovery.

Potential Areas of Interest:

-

Anticancer Activity: Many imidazole derivatives have demonstrated potent anticancer properties.[1] The fluorine atom can enhance metabolic stability and binding affinity to target proteins, potentially leading to improved efficacy.

-

Antimicrobial and Antifungal Activity: The imidazole ring is a core component of many antifungal and antimicrobial agents.[7] Fluorination can also contribute to enhanced antimicrobial potency.

-

Enzyme Inhibition: Imidazole-containing compounds are known to act as inhibitors for various enzymes. For instance, some derivatives have shown inhibitory activity against S-nitrosoglutathione reductase (GSNOR), which is a potential target for the treatment of respiratory diseases like COPD.

Molecule [label="this compound", fillcolor="#FBBC05"]; Scaffold [label="Core Scaffold for Drug Discovery", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Agents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial/Antifungal Agents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EnzymeInhibitor [label="Enzyme Inhibitors (e.g., GSNOR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Molecule -> Scaffold; Scaffold -> Anticancer; Scaffold -> Antimicrobial; Scaffold -> EnzymeInhibitor; }

Figure 2: Potential therapeutic applications based on structural motifs.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for further investigation in drug discovery programs. The presence of both a fluorinated aniline and an imidazole moiety suggests a high potential for biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, and to explore its efficacy in various therapeutic areas, including oncology and infectious diseases. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

- 1. japsonline.com [japsonline.com]

- 2. This compound | CAS 251649-52-2 [matrix-fine-chemicals.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. scispace.com [scispace.com]

- 7. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Technical Guide: 5-Fluoro-2-(1H-imidazol-1-yl)aniline (CAS 251649-52-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-(1H-imidazol-1-yl)aniline, a fluorinated heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available data on its chemical properties, synthesis, and potential biological significance, offering a valuable resource for professionals in the field.

Core Compound Information

This compound is a substituted aniline derivative containing an imidazole ring. The presence of a fluorine atom and an imidazole moiety suggests its potential as a scaffold in medicinal chemistry, as these features are often associated with desirable pharmacokinetic and pharmacodynamic properties.

| Property | Value | Reference |

| CAS Number | 251649-52-2 | [1] |

| Molecular Formula | C₉H₈FN₃ | [2] |

| Molecular Weight | 177.18 g/mol | [2] |

| Boiling Point | 126-128 °C | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| InChI Key | DCSCOECASPLFFN-UHFFFAOYSA-N | [1] |

| SMILES | Nc1ccc(F)cc1n1cncc1 | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Analogous Reduction)

This protocol is based on common methods for the reduction of aromatic nitro compounds to anilines. Researchers should optimize conditions for the specific substrate.

Materials:

-

1-(4-fluoro-2-nitrophenyl)imidazole

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or Palladium on carbon (Pd/C))

-

Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

-

Acid (if using Fe, e.g., Hydrochloric acid (HCl) or Acetic acid)

-

Base for neutralization (e.g., Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH))

-

Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄))

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve or suspend 1-(4-fluoro-2-nitrophenyl)imidazole in a suitable solvent.

-

Addition of Reducing Agent:

-

For SnCl₂·2H₂O: Add an excess of Tin(II) chloride dihydrate to the solution and heat the mixture, typically at reflux, while monitoring the reaction by Thin Layer Chromatography (TLC).

-

For Fe/Acid: Add iron powder and a catalytic amount of acid. Heat the reaction mixture and monitor its progress.

-

For Catalytic Hydrogenation: Suspend Palladium on carbon in the solution and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

-

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

If using a metal reductant in acid, carefully neutralize the mixture with an aqueous base.

-

Filter the reaction mixture to remove any solids (e.g., metal salts or catalyst).

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Applications and Biological Significance

While no specific biological activity or signaling pathway modulation has been definitively reported for this compound in the reviewed literature, its structural motifs are prevalent in a variety of biologically active molecules. The imidazole ring is a key component of many pharmaceuticals, and the introduction of fluorine can enhance metabolic stability and binding affinity.

Logical Relationship for Potential Drug Discovery

Caption: Logical progression from the core scaffold to a potential drug candidate.

Based on the activities of structurally related compounds, this molecule could serve as a valuable building block in the synthesis of novel therapeutic agents, potentially targeting areas such as:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature imidazole and fluorinated phenyl rings.

-

Infectious Diseases: The imidazole core is present in numerous antifungal and antibacterial compounds.

-

Inflammatory Diseases: Certain imidazole derivatives have shown anti-inflammatory properties.

Researchers and drug development professionals can utilize this compound as a starting material for creating diverse chemical libraries for screening against various biological targets.

Safety Information

Based on available supplier data, this compound should be handled with care in a laboratory setting.

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

This compound is a chemical intermediate with significant potential for use in drug discovery and development. While detailed biological studies on this specific compound are limited, its structural features suggest that it is a promising scaffold for the synthesis of novel, biologically active molecules. This guide provides a foundational understanding of its properties and a practical, albeit analogous, approach to its synthesis, empowering researchers to explore its potential in their scientific endeavors.

References

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-(1H-imidazol-1-yl)aniline, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted aniline derivative incorporating a fluorine atom and an imidazole moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the imidazole ring can participate in crucial hydrogen bonding interactions with biological targets. This guide focuses on a reliable and commonly employed two-step synthesis route.

Overview of the Synthetic Pathway

The most prevalent and efficient synthesis of this compound proceeds via a two-step sequence starting from commercially available reagents. The pathway involves an initial nucleophilic aromatic substitution followed by a reduction of a nitro group.

The overall transformation can be summarized as follows:

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)imidazole

This step involves the nucleophilic aromatic substitution of the fluorine atom in 1-fluoro-4-nitrobenzene with imidazole. The reaction is typically carried out in a polar aprotic solvent in the presence of a mild base.

Reaction Scheme:

Caption: Synthesis of 1-(4-Fluoro-2-nitrophenyl)imidazole.

Experimental Procedure:

-

To a solution of 1-fluoro-4-nitrobenzene (1.0 eq.) in anhydrous dimethylformamide (DMF), add imidazole (1.2 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-fluoro-2-nitrophenyl)imidazole.

Quantitative Data for Step 1:

| Parameter | Value |

| Molar Ratio (1-Fluoro-4-nitrobenzene:Imidazole:K₂CO₃) | 1 : 1.2 : 2 |

| Solvent | Anhydrous DMF |

| Temperature | 80 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group of 1-(4-fluoro-2-nitrophenyl)imidazole to an amine using a suitable reducing agent, such as tin(II) chloride dihydrate.

Reaction Scheme:

Caption: Reduction to this compound.

Experimental Procedure:

-

To a solution of 1-(4-fluoro-2-nitrophenyl)imidazole (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.).

-

Heat the reaction mixture to reflux and maintain for 30 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[1]

Quantitative Data for Step 2:

| Parameter | Value |

| Molar Ratio (Intermediate:SnCl₂·2H₂O) | 1 : 5 |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 30 hours |

| Reported Yield | 77%[1] |

Characterization Data

Spectroscopic data is crucial for the confirmation of the synthesized compounds. While specific spectra for the target molecule and its intermediate are not widely published, data for analogous compounds can be used for comparison.

Expected Spectroscopic Data for this compound:

-

¹H NMR: Resonances corresponding to the aromatic protons on both the aniline and imidazole rings, as well as a broad singlet for the amine protons. The coupling patterns of the aromatic protons on the fluoro-substituted ring will be characteristic.

-

¹³C NMR: Signals for all nine carbon atoms. The carbon attached to the fluorine atom will show a characteristic large C-F coupling constant.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (177.18 g/mol ).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Logical workflow for the synthesis and characterization process.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers and drug development professionals can reliably produce this valuable intermediate for their research and development endeavors. The provided quantitative data and workflow diagrams offer a clear and concise roadmap for the successful execution of this synthesis.

References

The Biological Significance of Fluorinated Aniline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a compound.[1][2][3][4][5][6] Among the various fluorinated scaffolds, fluorinated anilines have emerged as particularly valuable building blocks in the development of a wide range of bioactive agents.[7] This technical guide provides an in-depth overview of the biological significance of fluorinated aniline compounds, with a focus on their applications in oncology, infectious diseases, inflammation, and agriculture.

The Role of Fluorine in Modulating Biological Activity

The introduction of fluorine into an aniline ring can lead to several advantageous modifications of a molecule's properties:

-

Enhanced Potency and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to stronger and more specific interactions with biological targets. This can result in increased potency and selectivity for the desired receptor or enzyme.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage by metabolic enzymes such as cytochrome P450s. This increased metabolic stability can lead to a longer half-life and improved bioavailability of a drug.[2][3][4][5][6]

-

Increased Lipophilicity and Membrane Permeability: The addition of fluorine can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach its intracellular target.[2][3][4][5][6]

-

Modulation of pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, which can influence a compound's ionization state at physiological pH and thereby affect its solubility, permeability, and target binding.

Applications in Drug Discovery

Fluorinated aniline moieties are integral components of numerous approved and investigational drugs across various therapeutic areas.

Anticancer Agents

A significant number of anticancer drugs, particularly tyrosine kinase inhibitors (TKIs), incorporate a fluorinated aniline scaffold. These compounds often target key signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[8][9]

Quantitative Data: Anticancer Activity of Fluorinated Anilino-Derivatives

| Compound Class | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Anilinoquinazolines | EGFR, VEGFR-2 | HT-29 (Colon) | 5.27 | [10] |

| MCF-7 (Breast) | 4.41 | [10] | ||

| H460 (Lung) | 11.95 | [10] | ||

| Dianilinopyrimidines | EGFR | A549 (Lung) | 0.56 | [11] |

| PC-3 (Prostate) | 2.46 | [11] | ||

| HepG2 (Liver) | 2.21 | [11] | ||

| Anilino-1,4-naphthoquinones | EGFR | HuCCA-1 (Bile Duct) | 1.75 - 27.91 | [12] |

| HepG2 (Liver) | 1.75 - 27.91 | [12] | ||

| A549 (Lung) | 1.75 - 27.91 | [12] | ||

| MOLT-3 (Leukemia) | 1.75 - 27.91 | [12] | ||

| MDA-MB-231 (Breast) | 1.75 - 27.91 | [12] | ||

| T47D (Breast) | 1.75 - 27.91 | [12] |

Signaling Pathways

Anilinoquinazolines and related compounds containing fluorinated aniline moieties are known to inhibit the ATP-binding site of EGFR and VEGFR-2, thereby blocking downstream signaling cascades that promote cell proliferation and angiogenesis.

Antimicrobial Agents

The incorporation of fluorine into aniline-based structures has also yielded potent antimicrobial agents. These compounds often exhibit broad-spectrum activity against bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Fluorinated Anilines

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [11] |

| Vibrio harveyi | 50 | [8] | |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [11] |

| Vibrio harveyi | 100 | [8] | |

| Vibrio vulnificus | 50 | [8] |

Anti-inflammatory Drugs

Fluorinated anilines are also being explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Data: Anti-inflammatory Activity of Fluorinated Derivatives

| Compound Class | Mediator/Target | IC50 (µM) | Reference |

| Fluorinated Benzofuran Derivatives | Interleukin-6 (IL-6) | 1.2 - 9.04 | [13] |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [13] | |

| Nitric Oxide (NO) | 2.4 - 5.2 | [13] | |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [13] | |

| 4-Fluorpyrazole Hybrid | Bradykinin B1 Receptor | 0.023 | [14] |

Signaling Pathway

Applications in Agrochemicals

Fluorinated anilines are crucial intermediates in the synthesis of modern herbicides, insecticides, and fungicides. The inclusion of fluorine often enhances the efficacy and metabolic stability of the active ingredients.

Herbicides

Certain fluorinated anilines are precursors to picolinic acid herbicides, which act as synthetic auxins, causing uncontrolled growth in susceptible weeds.

Quantitative Data: Herbicidal Activity of a Picolinic Acid Derivative

| Compound ID | R1 Substituent | R2 Substituent | A. thaliana Root Growth IC50 (µM) | Brassica napus Root Growth Inhibition (%) at 250 µM | Amaranthus retroflexus Inhibition (%) at 250 g/ha | Reference |

| V-2 | CH3 | 4-Cl | 0.0032 | >80 | 100 |

Insecticides

Fluorinated aniline moieties are found in a class of insecticides known as anthranilic diamides, which target the ryanodine receptors (RyRs) in insects, leading to uncontrolled calcium release and paralysis.

Quantitative Data: Insecticidal Activity of Fluorinated Anthranilic Diamides

| Compound | Target Pest | LC50 (mg/L) | Reference |

| II k | Spodoptera frugiperda | 0.56 | [7] |

| II aa | Spodoptera frugiperda | 0.46 | [7] |

| Chlorantraniliprole (commercial standard) | Spodoptera frugiperda | 0.31 | [7] |

Mechanism of Action

Pharmacokinetics of Fluorinated Aniline-Containing Drugs

The pharmacokinetic profiles of drugs containing fluorinated anilines, such as the EGFR inhibitors gefitinib and erlotinib, are well-characterized. The fluorine substitution contributes to their metabolic stability and oral bioavailability.

Pharmacokinetic Parameters of Selected EGFR Inhibitors

| Drug | Cmax (ng/mL) | AUC0–72 (ng·h/mL) | CL/F (L/h/kg) | Reference |

| Erlotinib | [15] | |||

| Control | 100 (approx.) | 1500 (approx.) | 13.3 (approx.) | [15] |

| + High Dose Citric Acid | 203 (approx.) | 2025 (approx.) | 7.4 (approx.) | [15] |

| + High Dose Phosphoric Acid | 318 (approx.) | 2670 (approx.) | 3.5 (approx.) | [15] |

| Gefitinib | [15] | |||

| Control | 150 (approx.) | 2500 (approx.) | 8.0 (approx.) | [15] |

| + Low Dose Phosphoric Acid | 200 (approx.) | 3000 (approx.) | 6.7 (approx.) | [15] |

| + High Dose Phosphoric Acid | 250 (approx.) | 3500 (approx.) | 5.7 (approx.) | [15] |

Note: Data are approximated from graphical representations in the source and are from studies in Wistar rats. Co-administration with acidifying agents can significantly alter the pharmacokinetics.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of fluorinated aniline compounds.

Synthesis of Fluorinated Anilines

A common method for the synthesis of fluorinated anilines involves the amination of a fluorinated aromatic precursor.

General Protocol for Amination of m-Fluorochlorobenzene:

-

Combine m-fluorochlorobenzene, aqueous ammonia, and a copper catalyst (e.g., Cu₂O) in a high-pressure autoclave.

-

Seal the autoclave and heat the reaction mixture to 150-200 °C for several hours.

-

After cooling, extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry it, and remove the solvent under reduced pressure.

-

Purify the resulting m-fluoroaniline by vacuum distillation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated aniline derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol (Luminescent Kinase Assay):

-

Reaction Setup: In a 96-well plate, add the EGFR enzyme, a suitable substrate, and various concentrations of the fluorinated aniline inhibitor.

-

Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C for 60 minutes.

-

ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add a kinase detection reagent that converts the ADP produced into ATP and generates a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

IC50 Determination: Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17][18][19][20][21]

Protocol:

-

Serial Dilution: Prepare a two-fold serial dilution of the fluorinated aniline compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Herbicide Bioassay

A bioassay can be used to determine the presence and biological activity of herbicide residues in soil.[9][10][22][23][24]

Protocol:

-

Soil Collection: Collect soil samples from the area of interest and a control area known to be free of herbicides.

-

Potting: Fill several small pots with the collected soil samples.

-

Planting: Plant seeds of a sensitive indicator species (e.g., wheat, tomato, cucumber) in the pots.

-

Growth: Place the pots in a suitable growing environment (e.g., greenhouse) and water as needed.

-

Evaluation: After a few weeks, compare the growth of the plants in the test soil to the control soil, looking for signs of herbicide injury such as stunting, discoloration, and abnormal growth.

Conclusion

Fluorinated aniline compounds represent a versatile and highly valuable class of molecules in the fields of drug discovery and agrochemical development. The strategic incorporation of fluorine into the aniline scaffold provides a powerful tool for optimizing the biological activity, metabolic stability, and pharmacokinetic properties of bioactive agents. The diverse applications of these compounds, from potent anticancer and antimicrobial drugs to effective herbicides and insecticides, underscore their profound biological significance. Further exploration of fluorinated anilines is likely to yield even more innovative and effective solutions for human health and agriculture.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. joegardener.com [joegardener.com]

- 10. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 11. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of gefitinib and erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acidifying agents impact erlotinib and gefitinib pharmacokinetic parameters and elevate liver enzymes in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. bmglabtech.com [bmglabtech.com]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 23. cms9files.revize.com [cms9files.revize.com]

- 24. mdpi.com [mdpi.com]

Spectroscopic Analysis of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 5-Fluoro-2-(1H-imidazol-1-yl)aniline. While specific experimental datasets for this molecule are not publicly available, this document outlines the standard methodologies and expected spectroscopic characteristics crucial for its synthesis and analysis in a research and drug development context.

Key Compound Properties

| Property | Value |

| CAS Number | 251649-52-2 |

| Molecular Formula | C₉H₈FN₃ |

| Molecular Weight | 177.18 g/mol |

| Physical Form | Solid |

Spectroscopic Data (Hypothetical)

As experimental data is not available, the following tables present hypothetical data based on the known structure of this compound. These tables are intended to guide researchers in interpreting experimentally acquired spectra.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Imidazole C2-H |

| ~7.3 | t | 1H | Phenyl C4-H |

| ~7.1 | s | 1H | Imidazole C5-H |

| ~6.9 | s | 1H | Imidazole C4-H |

| ~6.8 | dd | 1H | Phenyl C6-H |

| ~6.6 | dd | 1H | Phenyl C3-H |

| ~5.2 | s | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, J ≈ 240 Hz) | C-F |

| ~148 | C-NH₂ |

| ~138 | Imidazole C2 |

| ~130 | Imidazole C4 |

| ~120 (d, J ≈ 25 Hz) | C-Im |

| ~118 | Imidazole C5 |

| ~115 (d, J ≈ 8 Hz) | Phenyl C6 |

| ~110 (d, J ≈ 22 Hz) | Phenyl C4 |

| ~105 (d, J ≈ 3 Hz) | Phenyl C3 |

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (Amine) |

| 3150-3100 | Medium | C-H Stretch (Aromatic/Imidazole) |

| 1620-1580 | Strong | C=C Stretch (Aromatic) |

| 1550-1500 | Strong | C=N Stretch (Imidazole) |

| 1250-1150 | Strong | C-F Stretch |

| 1350-1250 | Medium | C-N Stretch |

MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Interpretation |

| 178.07 | [M+H]⁺ (Monoisotopic) |

| 177.07 | [M]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for a solid aromatic amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the die under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or acetic acid may be added to promote protonation in positive ion mode.

Data Acquisition (ESI+):

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ion Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and abundant signal for the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.

-

Analyze the isotopic pattern to confirm the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural information.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the molecular structure with expected spectroscopic correlations.

Caption: Workflow for the synthesis and spectroscopic analysis of a novel chemical entity.

Caption: Molecular structure and key expected signals in NMR and IR spectroscopy.

Physical properties like melting point and boiling point of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of the compound 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline, with a particular emphasis on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with or have an interest in fluorinated aniline derivatives and imidazole-containing compounds.

Core Physical and Chemical Properties

This compound is a solid at ambient temperature. Its core chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 251649-52-2 | Chemical Abstracts Service |

| Molecular Formula | C₉H₈FN₃ | - |

| Molecular Weight | 177.18 g/mol | - |

| Boiling Point | 126-128 °C | |

| Melting Point | Not explicitly reported in literature | - |

| Physical Form | Solid |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method using a melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of the solid compound

-

Mortar and pestle (if the sample consists of large crystals)

-

Spatula

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid tightly into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For a more accurate determination, set the heating rate to a slow and steady increase, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has completely melted (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a solid compound, the boiling point is determined at a reduced pressure to prevent decomposition at high temperatures. The boiling point of 126-128 °C for this compound was likely determined under vacuum. The following describes a general method for determining the boiling point of a small sample of liquid using the Siwoloboff method. To apply this to a solid, the solid would first need to be melted.

Apparatus and Materials:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Apparatus to secure the test tube and thermometer in the heating bath

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid into the small test tube.

-

Capillary Inversion: Place the capillary tube, with the sealed end up, into the test tube containing the liquid.

-

Assembly: Attach the test tube to the thermometer with a rubber band or a suitable clamp, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in the heating bath. Heat the bath gradually while stirring to ensure even temperature distribution.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Recording the Boiling Point: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.

Visualizing Synthesis and Characterization Workflows

To aid in the conceptual understanding of the processes involved in working with this compound, the following diagrams illustrate a generalized synthetic pathway and a typical workflow for its physical characterization.

Caption: Generalized synthetic workflow for this compound.

Caption: Experimental workflow for physical characterization.

The Fluorinated Imidazole Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This technical guide delves into the fascinating history and discovery of fluorinated imidazole derivatives, a class of compounds that has yielded significant advancements in antifungal and anticancer therapies. We will explore the key synthetic methodologies, quantitative structure-activity relationships, and the intricate signaling pathways modulated by these potent therapeutic agents.

A Historical Perspective: The Rise of Fluorine in Azole Antifungals

The journey of fluorinated imidazoles is deeply intertwined with the development of azole antifungal agents. The initial exploration of imidazole-based compounds in the mid-20th century led to the discovery of early topical antifungals. However, their systemic use was hampered by issues of toxicity and metabolic instability.

A pivotal moment arrived with the research program initiated in 1978, which aimed to develop a broad-spectrum, systemically active antifungal agent.[1] This program initially focused on imidazole derivatives but soon shifted to triazole analogues due to their reduced susceptibility to metabolic degradation.[1] A key strategy was the introduction of polar substituents to enhance blood levels and further decrease metabolic breakdown.[1] This systematic approach culminated in the discovery of fluconazole , a bis-triazole derivative featuring a 2,4-difluorophenyl moiety.[1] Patented in 1981 and commercially introduced in 1988, fluconazole represented a major breakthrough as a safe and effective oral and intravenous treatment for a range of fungal infections.[2][3]

The success of fluconazole spurred further research into fluorinated azoles. The development of voriconazole , a synthetic derivative of fluconazole, marked another significant advancement.[4] Patented in 1990 and approved for medical use in the United States in 2002, voriconazole features a fluorinated pyrimidine ring in place of one of the triazole rings and the addition of an α-methyl group.[4][5] These structural modifications resulted in an expanded spectrum of antifungal activity, particularly against Aspergillus species.[4][6]

This historical progression underscores a critical workflow in drug discovery: the iterative process of lead optimization through strategic chemical modification, in this case, the introduction of fluorine to overcome the limitations of earlier non-fluorinated analogues.

Synthetic Strategies for Fluorinated Imidazoles

The synthesis of fluorinated imidazole derivatives has evolved significantly, with various methods developed to introduce fluorine atoms or fluorinated moieties onto the imidazole ring or its substituents.

Synthesis of Fluorinated Imidazo[4,5-f][7][8]phenanthroline Derivatives

One notable class of fluorinated imidazoles with potent anticancer activity is the imidazo[4,5-f][7][8]phenanthroline derivatives. The general synthesis of these compounds involves the condensation of a substituted benzaldehyde with 1,10-phenanthroline-5,6-dione in the presence of ammonium acetate and a suitable solvent, often under microwave irradiation to accelerate the reaction.

Experimental Protocol: Synthesis of 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][7][8]phenanthroline

This protocol is based on the synthesis of similar fluorinated imidazo[4,5-f][7][8]phenanthroline derivatives.[9][10]

-

Materials: 1,10-phenanthroline-5,6-dione, 2,3-difluorobenzaldehyde, ammonium acetate, glacial acetic acid.

-

Procedure:

-

A mixture of 1,10-phenanthroline-5,6-dione (1.0 mmol), 2,3-difluorobenzaldehyde (1.2 mmol), and ammonium acetate (20 mmol) in glacial acetic acid (20 mL) is prepared in a microwave reactor vessel.

-

The reaction mixture is heated to 100-120°C for 20-30 minutes under microwave irradiation.

-

After cooling to room temperature, the mixture is poured into ice water.

-

The pH is adjusted to ~7.0 with a suitable base (e.g., ammonium hydroxide).

-

The resulting precipitate is collected by filtration, washed with water and ethanol, and dried under vacuum to yield the desired product.

-

Therapeutic Applications and Biological Activity

Fluorinated imidazole derivatives have demonstrated a broad spectrum of biological activities, with the most prominent applications in antifungal and anticancer therapies.

Antifungal Activity

The primary mechanism of action for azole antifungals, including fluorinated derivatives like fluconazole and voriconazole, is the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase.[2][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to fungistatic or, in some cases, fungicidal activity.[2]

Anticancer Activity

Fluorinated imidazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[4,5-f][7][8]phenanthroline | 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][7][8]phenanthroline | HepG2 (Liver) | 0.29 | [9] |

| Imidazo[4,5-f][7][8]phenanthroline | IPM713 | HCT116 (Colorectal) | 1.7 | [11] |

| Imidazo[4,5-f][7][8]phenanthroline | IPM714 | HCT116 (Colorectal) | 1.74 | [12] |

| Imidazo[4,5-f][7][8]phenanthroline | IPM714 | SW480 (Colorectal) | 2 | [12] |

The anticancer mechanisms of these compounds are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. For instance, some imidazo[4,5-f][7][8]phenanthroline derivatives have been shown to induce apoptosis by triggering DNA damage.[9] Others exert their effects by suppressing the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and growth.[11][12]

Conclusion

The discovery and development of fluorinated imidazole derivatives represent a remarkable success story in medicinal chemistry. The strategic incorporation of fluorine has proven to be a highly effective strategy for enhancing the therapeutic properties of imidazole-based compounds, leading to the creation of potent antifungal and anticancer agents. The continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of next-generation fluorinated imidazole therapeutics with improved efficacy and safety profiles.

References

- 1. Discovery of fluconazole, a novel antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluconazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Voriconazole - Wikipedia [en.wikipedia.org]

- 6. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery [ch.ic.ac.uk]

- 9. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Speculative Analysis of the Mechanism of Action for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline as a Putative Kinase Inhibitor

Disclaimer: The following is a speculative document. As of the latest literature review, there is no publicly available data on the specific mechanism of action for 5-Fluoro-2-(1H-imidazol-1-yl)aniline. This guide proposes a hypothetical mechanism based on the activities of structurally related molecules and is intended for research and discussion purposes only.

Introduction

Small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy. The compound this compound possesses structural motifs, namely the fluoro-aniline and imidazole groups, that are present in numerous known kinase inhibitors. This has led to the speculation that it may exert its biological effects through the inhibition of one or more protein kinases. This whitepaper will explore a speculative mechanism of action, proposing that this compound acts as an inhibitor of a key receptor tyrosine kinase (RTK) involved in oncogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Speculative Mechanism of Action

It is hypothesized that this compound functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain. The imidazole and aniline moieties may form hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The fluoro substitution could enhance binding affinity and selectivity. By occupying the ATP-binding pocket, the compound would prevent the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, ultimately leading to an anti-angiogenic effect.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of related kinases, illustrating a potential selectivity profile.

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |

| VEGFR-2 | 85 | 42 | In vitro kinase assay |

| PDGFRβ | 350 | 175 | In vitro kinase assay |

| c-Kit | 800 | 400 | In vitro kinase assay |

| EGFR | >10,000 | >5,000 | In vitro kinase assay |

| FGFR1 | 1,200 | 600 | In vitro kinase assay |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Hypothetical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP, [γ-32P]ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution in DMSO

-

96-well plates

-

Phosphocellulose paper and scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the recombinant VEGFR-2 kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Speculative Signaling Pathway

Caption: Speculative inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its structural characteristics suggest a potential role as a kinase inhibitor. The speculative model presented here, focusing on the inhibition of VEGFR-2, provides a plausible framework for initiating further investigation into the biological activities of this compound. Experimental validation, beginning with in vitro kinase profiling and cellular assays, is necessary to confirm this hypothesis and to fully characterize its mechanism of action.

Potential Therapeutic Targets for Imidazole-Based Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds. Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions, allow imidazole-based molecules to interact with a wide array of biological targets.[1] This has led to their development as therapeutic agents in diverse areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the key therapeutic targets of imidazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the research and development of novel imidazole-based drugs.

Anticancer Targets

Imidazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[2] Key molecular targets include receptor tyrosine kinases, components of the microtubule network, and enzymes involved in epigenetic regulation.

Receptor Tyrosine Kinases (RTKs)

RTKs are crucial mediators of signaling pathways that control cell growth, differentiation, and survival.[3] Dysregulation of RTK activity is a common driver of tumorigenesis, making them attractive targets for cancer therapy.[3] Imidazole-based compounds have been successfully developed as inhibitors of several key RTKs.

EGFR is a member of the ErbB family of RTKs and its overexpression or mutation is frequently observed in various cancers, leading to uncontrolled cell proliferation and survival.[4][5] Imidazole derivatives have been designed to inhibit EGFR kinase activity, competing with ATP at the binding site.[6]

Quantitative Data: EGFR Inhibition

| Compound Class | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Imidazole-based inhibitor (3c) | MDA-MB-231 | EGFR | 1.98 | [7] |

| Imidazole-based inhibitor (3c) | T47D | EGFR | 2.56 | [7] |

| Imidazole-based inhibitor (3c) | MCF-7 | EGFR | 3.14 | [7] |

| Imidazole-based inhibitor (3c) | A549 | EGFR | 4.07 | [7] |

| Imidazole-based inhibitor (3c) | HT-29 | EGFR | 2.89 | [7] |

| Fused imidazole-imidazo[1,2-c][1][2][8]triazole (13a) | - | EGFR | 0.38 | [8] |

| Fused imidazole-imidazo[1,2-c][1][2][8]triazole (13b) | - | EGFR | 0.42 | [8] |

| Benzimidazole-pyrazole derivative (37) | A549 | EGFR | 2.2 | [9] |

| Benzimidazole-pyrazole derivative (38) | A549 | EGFR | 2.8 | [9] |

| Thiazole-benzimidazole derivative (44) | MCF-7 | EGFR | 6.30 | [9] |

| Thiazole-benzimidazole derivative (45) | MCF-7 | EGFR | 5.96 | [9] |

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against EGFR kinase.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare a stock solution of recombinant human EGFR kinase domain in kinase buffer.

-

Prepare a stock solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

-

Prepare a stock solution of ATP in kinase buffer.

-

Prepare serial dilutions of the test imidazole compound in DMSO, and then further dilute in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound dilutions.

-

Add the EGFR enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for EGFR.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Luminescence-based assay: Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is proportional to kinase activity.

-

ELISA-based assay: Use a phospho-specific antibody to detect the phosphorylated substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of EGFR activity remaining in the presence of the inhibitor compared to a vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathway: EGFR Inhibition by Imidazole Compounds

Caption: EGFR signaling pathway and its inhibition by imidazole-based compounds.

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Imidazole derivatives have been developed to inhibit VEGFR-2 kinase activity, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation and migration.[10]

Quantitative Data: VEGFR-2 Inhibition

| Compound Class | Target | IC50 (µM) | Reference |

| Imidazolin-5-one (3j) | VEGFR-2 | 0.07 | [11] |

| Imidazolin-5-one (3f) | VEGFR-2 | 0.10 | [11] |

| Imidazolin-5-one (3h) | VEGFR-2 | 0.11 | [11] |

| Imidazolin-5-one (3i) | VEGFR-2 | 0.10 | [11] |

| Imidazolin-5-one (6i) | VEGFR-2 | 0.11 | [11] |

| Benzylanilide derivative (36) | VEGFR-2 | 0.28 | [10] |

| Benzylanilide derivative (37) | VEGFR-2 | 0.25 | [10] |

| Benzylanilide derivative (38) | VEGFR-2 | 0.22 | [10] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a method for assessing the inhibitory effect of compounds on VEGFR-2 kinase activity.

-

Reagent Preparation:

-

Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a stock solution of recombinant human VEGFR-2 kinase domain.

-

Prepare a stock solution of a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Prepare a stock solution of ATP.

-

Prepare serial dilutions of the test imidazole compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound dilutions.

-

Add the VEGFR-2 enzyme and substrate to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[12]

-

Stop the reaction.

-

-

Detection:

-

Quantify kinase activity using a luminescence-based method such as the ADP-Glo™ Kinase Assay, which measures ADP production.[4]

-

-

Data Analysis:

-

Calculate the percentage of VEGFR-2 activity inhibition relative to a control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.[4]

-

Signaling Pathway: VEGFR-2 Inhibition by Imidazole Compounds

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. researchgate.net [researchgate.net]

The Indispensable Role of Fluorinated Heterocycles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly impacting the discovery and development of novel therapeutics. This in-depth technical guide explores the multifaceted role of fluorinated heterocycles in drug design, detailing their synthesis, physicochemical properties, and biological applications. Through a comprehensive review of key concepts, experimental protocols, and case studies of prominent drugs, this guide serves as a vital resource for professionals navigating the intricate landscape of drug discovery.

The Power of Fluorine in Drug Design: A Physicochemical Perspective

The introduction of fluorine into a heterocyclic molecule can dramatically alter its properties in a way that is highly beneficial for drug development. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2]

One of the most significant impacts of fluorination is the modulation of a molecule's acid-base properties (pKa) and lipophilicity (logP). These two parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Impact of Fluorination on Physicochemical Properties of Pyridine Derivatives

| Compound | Structure | pKa | logD 7.4 |

| 2-(Methylthio)pyridine | 3.69 | 1.83 | |

| 2-(Trifluoromethylthio)pyridine | 0.97 | 3.25 | |

| 2-(Ethylthio)pyridine | 3.68 | 2.30 | |

| 2-(2,2,2-Trifluoroethylthio)pyridine | 1.49 | 3.42 | |

| 2-(Difluoromethylthio)pyridine | 2.05 | 2.65 | |

| Data sourced from a study on 2-(thiofluoroalkyl)pyridines.[3] |

As illustrated in Table 1, the introduction of fluorine atoms generally leads to a decrease in the pKa of the pyridine nitrogen, making it less basic. This can enhance membrane permeability and reduce unwanted interactions with acidic cellular components.[3] Concurrently, fluorination often increases lipophilicity, which can improve a drug's ability to cross biological membranes and reach its target. However, the effect on lipophilicity can be complex and is dependent on the specific fluorination pattern.[3]

Synthetic Strategies for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles can be achieved through various methods, broadly categorized into late-stage fluorination and the use of fluorinated building blocks. Recent advancements in synthetic chemistry have provided medicinal chemists with a diverse toolkit to introduce fluorine into complex molecules with high precision.

Electrophilic Fluorination for the Synthesis of Fluorinated Pyridines

One common approach is electrophilic fluorination using reagents like Selectfluor®. The following is a general protocol for the synthesis of 3-fluoropyridines from 1,2-dihydropyridines.

Experimental Protocol: Synthesis of 3-Fluoropyridines

-

Materials: 1,2-dihydropyridine derivative, Selectfluor®, dry acetonitrile.

-

Procedure:

-

Dissolve the 1,2-dihydropyridine in dry acetonitrile in a reaction vessel under an argon atmosphere and cool to 0°C.

-

Slowly add a solution of Selectfluor® in acetonitrile to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the resulting 3-fluoro-3,6-dihydropyridine can be isolated. In many cases, this intermediate readily eliminates hydrogen fluoride to yield the desired 3-fluoropyridine.

-

The final product can be purified by column chromatography.

-

References

Methodological & Application

Application Notes and Protocols: The Utility of 5-Fluoro-2-(1H-Imidazol-1-yl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5-Fluoro-2-(1H-Imidazol-1-yl)aniline as a crucial building block in the design and synthesis of potent kinase inhibitors, with a particular focus on targeting the p38 MAP kinase pathway, a key player in inflammatory diseases and cancer.

Introduction

This compound is a heterocyclic amine that has garnered significant interest in medicinal chemistry. Its unique structural features, including a fluorine atom which can enhance metabolic stability and binding affinity, and an imidazole ring capable of forming key hydrogen bonds with protein targets, make it an attractive scaffold for the development of novel therapeutic agents. This document outlines its primary application as a precursor for p38 MAP kinase inhibitors and provides detailed protocols for the synthesis and evaluation of its derivatives.

Key Application: Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest. This compound serves as a valuable starting material for a class of potent urea-based p38 inhibitors.

Rationale for Use in p38 Inhibitor Design

The design of inhibitors targeting the ATP-binding pocket of p38α MAP kinase often incorporates a substituted aniline moiety. The this compound scaffold provides:

-

A Fluorine Substituent: To modulate the physicochemical properties of the final compound, potentially improving cell permeability and metabolic stability.

-

An Imidazole Ring: Which can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region.

-

An Aniline Amino Group: That serves as a versatile handle for further chemical modification, commonly through the formation of a urea linkage to connect to another aromatic fragment that occupies the hydrophobic pocket of the kinase.

Quantitative Data Summary

The following table summarizes the in vitro activity of exemplary imidazole-based p38 MAP kinase inhibitors, demonstrating the potency achievable with this scaffold. While not direct derivatives of this compound, they represent structurally related compounds and highlight the potential of this chemical class.

| Compound ID | Structure (Exemplary) | Target | Assay Type | IC50 (nM) | Reference |

| SB203580 | Pyridinyl-imidazole | p38α MAP Kinase | Kinase Assay | 222.44 ± 5.98 | [1] |

| Compound AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide | p38 MAP Kinase | Kinase Assay | 403.57 ± 6.35 | [1] |

Experimental Protocols

Protocol 1: Synthesis of a Representative N,N'-Diaryl Urea p38 MAP Kinase Inhibitor

This protocol describes a representative synthesis of a urea-based p38 MAP kinase inhibitor starting from this compound.

Step 1: Formation of the Isocyanate Intermediate

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-